4-Bromo-3-fluoro-5-nitroanisole
Description
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
2-bromo-1-fluoro-5-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
RVEKQXHUEYFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate Preparation : 3-Fluoroanisole is vaporized at 10–200 mmHg and 50–100°C.
- Bromine Introduction : Gaseous Br$$_2$$ is introduced at a 1:1 molar ratio to 3-fluoroanisole.
- Reaction Zone : Maintained at 50–80°C with reflux to ensure vapor-phase homogeneity.
Key Advantages :
- Yield : >95% 4-bromo-3-fluoroanisole with <1% dibrominated impurities.
- Solvent-Free : Eliminates purification steps associated with liquid-phase methods.
Nitration of 4-Bromo-3-Fluoroanisole
Nitration of the brominated intermediate follows conditions from RU2167855C2, optimized for meta-directed substitution relative to methoxy:
Nitration Protocol
- Reagents : Concentrated HNO$$3$$ (98%) and H$$2$$SO$$_4$$ (96%) in a 1.2:1 molar ratio.
- Temperature : 45–50°C for 5–6 hours.
- Workup : Quenching in ice water precipitates this compound.
Performance Metrics :
- Yield : 82–88% under optimized conditions.
- Regioselectivity : Nitro group predominantly at position 5 (meta to methoxy).
Alternative Bromination Strategies
Liquid-phase bromination using N-bromo-succinimide (NBS), as described in CN102199099B, provides an alternative pathway:
NBS-Mediated Bromination
- Solvent : Acetic acid at 25–50°C.
- Stoichiometry : NBS:p-fluoronitrobenzene = 1.05–1.1:1.
- Outcome : 90.5% yield of brominated intermediate.
Comparison to Vapor-Phase Method :
| Parameter | Vapor-Phase | NBS |
|---|---|---|
| Yield | >95% | 90.5% |
| Dibromination | <1% | 2–3% |
| Reaction Time | 2–3 h | 2 h |
Nitration Alternatives and Challenges
Patent CN112341351B highlights nitration under strongly acidic conditions, though applied to a different substrate. Adapting this for 4-bromo-3-fluoroanisole requires:
- Temperature Modulation : 70–90°C to prevent nitro group migration.
- Acid Ratio : HNO$$3$$:H$$2$$SO$$_4$$ = 1:3 (v/v) for optimal electrophilic activity.
Side Reactions :
- Ortho Nitration : <5% due to bromine’s deactivating effect.
- Oxidation : Mitigated by maintaining temperatures below 100°C.
Optimization Strategies and Scalability
Bromination Optimization
Nitration Efficiency
- Stepwise Addition : Gradual HNO$$_3$$ introduction minimizes exothermic decomposition.
- Stoichiometric Excess : 10% excess HNO$$_3$$ ensures complete conversion.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: 4-Bromo-3-fluoro-5-aminoanisole.
Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-3-fluoro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-nitroanisole depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions of substituents in bromo-fluoro-nitroanisoles significantly influence their electronic and steric properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Nitro Group Position : In 4-Bromo-2-fluoro-6-nitroanisole , the nitro group at position 6 (para to methoxy) enhances electron withdrawal compared to the meta-nitro (position 5) in the target compound. This affects reactivity in electrophilic aromatic substitution.
- Halogen Substitution : Replacing nitro with chlorine (e.g., 5-Bromo-2-chloro-4-fluoroanisole ) reduces molecular weight and alters polarity, impacting solubility and boiling points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
